Exclusive O-Alkylation by Vinyl Grignard Reagents
Bis(benzo[d]thiazol-2-yl)methanone reacts with vinylmagnesium bromide to yield exclusively the O-alkylation product, while 2-benzoylbenzothiazole (benzothiazole-2-yl(phenyl)methanone) and other mono-benzothiazole ketones favor conventional C-alkylation at the carbonyl carbon [1]. The bis(benzothiazole) scaffold delocalizes negative charge more effectively, stabilizing the radical intermediate that leads to O-attack. This divergent regioselectivity has been confirmed by diffractometric analysis of four distinct bis(heteroaryl)ketones [2].
Comparator: Predominant C-alkylation
Enables unique enol ether synthesis pathway
Confirmed by diffractometric analysis
| Evidence Dimension | Regioselectivity of vinyl Grignard addition (C- vs. O-alkylation) |
|---|---|
| Target Compound Data | Exclusive O-alkylation product (0% C-alkylation) |
| Comparator Or Baseline | 2-Benzoylbenzothiazole: predominant C-alkylation product; typical mono-benzothiazole ketones yield C-alkylation |
| Quantified Difference | Complete regiochemical switch from C-alkylation to exclusive O-alkylation |
| Conditions | Reaction with vinylmagnesium bromide in THF at room temperature; product distribution determined by NMR and X-ray crystallography |
Why This Matters
For synthetic chemists designing heterocycle-functionalized carbinols, exclusive O-alkylation provides a unique entry to enol ether derivatives that are inaccessible from standard benzothiazole ketones, directly impacting retrosynthetic planning and compound library diversity.
- [1] Boga, C., Forlani, L., Todesco, P. E. Unexpected regioselectivity in the attack of vinyl Grignard reagents to bis(2-benzothiazolyl) ketone. Tetrahedron, 1998, 54, 5803–5810. View Source
- [2] Boga, C., et al. Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation – Part III. Molecules, 2018, 23(1), 171. View Source
